

methyl benzenesulfonate chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl benzenesulfonate*

Cat. No.: *B196065*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **Methyl Benzenesulfonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfonate (CAS No. 80-18-2) is a methyl ester of benzenesulfonic acid, recognized for its role as a potent methylating agent in organic synthesis.^{[1][2]} It is also classified as a potential genotoxic impurity (PGI) in drug substances due to its ability to exert genotoxic effects in bacterial and mammalian cell systems.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

Methyl benzenesulfonate is a colorless to pale yellow or light brown liquid.^{[1][4][5]} A summary of its key quantitative properties is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of **Methyl Benzenesulfonate**

Property	Value	Source(s)
Identifiers		
IUPAC Name	methyl benzenesulfonate	[6][7]
CAS Number	80-18-2	[1][3][8]
Molecular Formula	C ₇ H ₈ O ₃ S	[3][4][8]
Molecular Weight	172.20 g/mol	[1][4][8]
Physical Properties		
Appearance	Clear colorless to pale yellow/light brown liquid	[1][4][5]
Melting Point	-4 °C	[3][4]
Boiling Point	147-150 °C @ 13 mmHg~250-280 °C @ 760 mmHg	[1][3]
Density	1.269 - 1.300 g/cm ³	[3][4]
Refractive Index	1.514 - 1.519 @ 20°C	[3][5]
Flash Point	143 °C (289.4 °F)	[3][4]
Solubility		
Water	Immiscible	[3]
Organic Solvents	Miscible with chloroform, methanol, ethanol, ether, acetone	[3][9]
Toxicological Data		
LD50 (Oral, mouse)	250 mg/kg	[4]
LD50 (Oral, rat)	740 mg/kg	[4][10]

Reactivity and Hazardous Profile

Reactivity

Methyl benzenesulfonate's primary reactivity stems from its function as an effective methylating agent, transferring a methyl group to various nucleophiles.[2][11]

- **Methylation:** It is widely used in organic synthesis for methylation reactions. A notable application is the methylation of 3-methylxanthine to produce theobromine.[2][11] Unlike other agents like dimethyl sulfate, **methyl benzenesulfonate** does not readily decompose in neutral or weakly acidic conditions, which simplifies the control of the methylation process.[2] It can also be used for the C-methylation of compounds like perbromothiophene and in nickel-catalyzed methylation of alkyl halides.[12][13]
- **Hydrolysis:** The compound undergoes hydrolysis to form benzenesulfonic acid and methanol.[9][14] The kinetics of its hydrolysis have been studied to understand SN2 reaction mechanisms.[14][15]
- **Polymerization:** It has applications in the polymerization of ethylene, where it is used in the synthesis of imine ligands and their corresponding palladium complexes.[11][16]

Stability and Incompatibilities

The compound is stable under normal temperatures and pressures.[4][17] However, it is incompatible with:

- Strong oxidizing agents[4]
- Strong acids[2]
- Strong bases[2]

Contact with these substances should be avoided. Exposure to excess heat should also be prevented.[4]

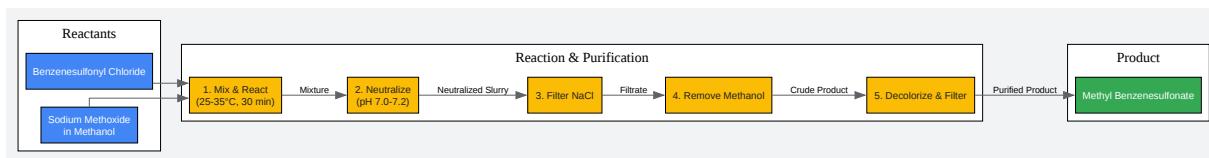
Hazardous Decomposition

Upon thermal decomposition or combustion, **methyl benzenesulfonate** can generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and sulfur oxides.[4][10][17]

Genotoxicity

Methyl benzenesulfonate is recognized as a sulfonate ester that acts as a potential genotoxic impurity in pharmaceutical products.^[3] Its genotoxic effects have been observed in both bacterial and mammalian cell systems, making its detection and control critical in drug development and manufacturing.^[2]

Experimental Protocols


Detailed methodologies for key experiments involving **methyl benzenesulfonate** are provided below.

Synthesis of Methyl Benzenesulfonate

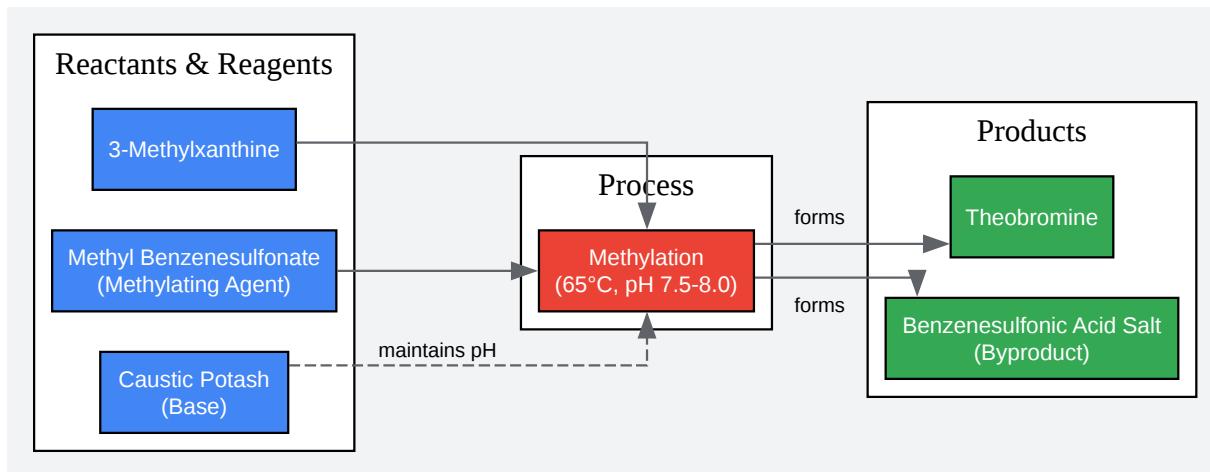
A high-yield synthesis method involves the reaction of benzenesulfonyl chloride with sodium methoxide.^{[2][18]}

Protocol:

- Add benzenesulfonyl chloride (1.0 mol) to a suitable reaction vessel.
- While maintaining the temperature between 25-35°C, slowly add a sodium methoxide methanol solution (1.2-1.4 mol) dropwise.
- After the addition is complete, continue to stir the mixture at 25-35°C for 30 minutes.
- Neutralize the reaction mixture to a pH of 7.0-7.2.
- Filter the mixture to remove the sodium chloride precipitate.
- Heat the filtrate to distill off and remove the methanol.
- Cool the remaining liquid to room temperature.
- Perform a decolorization filtration (e.g., using activated carbon) to obtain the final product as a colorless, transparent liquid.^[18]

[Click to download full resolution via product page](#)

*Synthesis of **Methyl Benzenesulfonate** Workflow*


Methylation of 3-Methylxanthine to Theobromine

This protocol details the use of **methyl benzenesulfonate** as a methylating agent.[\[2\]](#)

Protocol:

- Dissolve 30 g of 3-methylxanthine in 127 g of an 8% caustic potash solution at 65°C.
- Add 120 ml of methanol to the solution.
- While maintaining the temperature at 65°C, add 30 ml of 95.5% **methyl benzenesulfonate** over a period of 45 minutes. The pH should reach 7.5-8.0 towards the end of the addition.
- Stir the mixture for 20 minutes, maintaining the pH by adding more 8% caustic potash solution as needed.
- Add another 19.5 ml of **methyl benzenesulfonate** over 15 minutes, keeping the pH within the 7.5-8.0 range for one hour.
- Monitor the reaction until 3-methylxanthine is no longer detected.
- Cool the mixture to 20-25°C and maintain for 8 hours to allow the product to crystallize.
- Filter the resulting solid (theobromine), wash it with cold water, and proceed with further purification steps (e.g., dissolution in caustic potash, treatment with activated carbon, and

precipitation with hydrochloric acid).[2]

[Click to download full resolution via product page](#)

*Methylation of 3-Methylxanthine using **Methyl Benzenesulfonate***

Safety and Handling

Methyl benzenesulfonate is a hazardous chemical that requires careful handling.

- **Health Hazards:** It is harmful if swallowed and causes severe burns to the eyes, skin, and digestive and respiratory tracts.[4][6][19] It may also cause an allergic skin reaction.[6][10]
- **Personal Protective Equipment (PPE):** Wear chemical splash goggles, a face shield, appropriate protective gloves, and clothing to prevent skin exposure.[4][20] Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[4]
- **Handling:** Use only in a well-ventilated area or under a chemical fume hood.[4][19] Wash thoroughly after handling. Avoid ingestion and inhalation.[4][20]
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[4][20]
- **First Aid:** In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes and seek immediate medical aid.[4] If inhaled, move to fresh air. If ingested

by a conscious person, give 2-4 cupfuls of milk or water and get immediate medical aid.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. Methyl benzenesulfonate | 80-18-2 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Methyl benzenesulfonate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Methyl benzenesulfonate | C7H8O3S | CID 6630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl benzenesulfonate, 99% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl benzenesulfonate: properties and applications_Chemicalbook [chemicalbook.com]
- 12. 苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Methyl benzenesulfonate: Complexes Synthesis and its Applications in Ethylene Polymerization_Chemicalbook [chemicalbook.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. Methyl benzenesulfonate(80-18-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [methyl benzenesulfonate chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196065#methyl-benzenesulfonate-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com